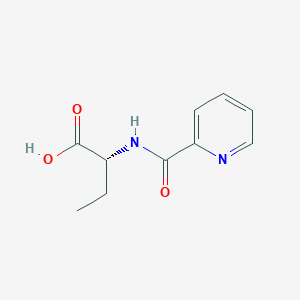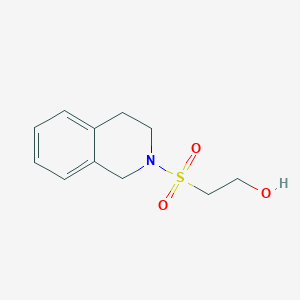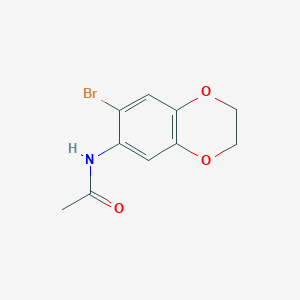![molecular formula C15H20N4O B7581760 N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide, also known as GW 501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years due to its performance-enhancing properties, particularly in the field of athletics. Despite its potential benefits, there are concerns regarding its safety and long-term effects. In
Mechanism of Action
N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide exerts its effects by activating PPARδ, which in turn regulates the expression of genes involved in lipid and glucose metabolism. It also increases the expression of genes involved in mitochondrial biogenesis, leading to increased energy production. Furthermore, it has been found to decrease the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide has been shown to increase endurance and improve lipid and glucose metabolism in animal models. It has also been found to have anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment. However, there are concerns regarding its safety and long-term effects, particularly in humans.
Advantages and Limitations for Lab Experiments
N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide has several advantages for lab experiments, including its ability to activate PPARδ and regulate lipid and glucose metabolism. It also has anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment. However, there are limitations to its use, particularly in terms of safety and potential long-term effects.
Future Directions
There are several future directions for research on N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide. One area of focus is its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. Additionally, further research is needed to determine its safety and long-term effects in humans. Furthermore, there is a need for research on its performance-enhancing properties, particularly in the field of athletics. Overall, N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide has the potential to be a valuable therapeutic agent, but further research is needed to fully understand its effects and limitations.
Synthesis Methods
N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide is synthesized through a multistep process that involves the reaction of 2-cyclohexyl-2-hydroxyethanamine with 4-chloro-3-nitrobenzoic acid, followed by reduction and cyclization. The final product is obtained after purification and isolation.
Scientific Research Applications
N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), a transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism. Additionally, it has been found to have anti-inflammatory and anti-proliferative effects, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c16-9-10-5-1-3-7-12(10)17-15(20)14-11-6-2-4-8-13(11)18-19-14/h2,4,6,8,10,12H,1,3,5,7,9,16H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIVDVMEJAMLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)



![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)